![molecular formula C13H6Br4Cl2O2 B14644024 1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) CAS No. 52642-35-0](/img/structure/B14644024.png)
1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) typically involves the reaction of 3,4-dibromo-2-chlorophenol with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge between the phenolic groups. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively.
Applications De Recherche Scientifique
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The methylene bridge provides structural rigidity, which can affect the compound’s overall conformation and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-fluorobenzene)
- 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-iodobenzene)
- 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-methylbenzene)
Uniqueness
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is unique due to the specific combination of bromine, chlorine, and oxygen atoms in its structure This combination imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds
Propriétés
Numéro CAS |
52642-35-0 |
|---|---|
Formule moléculaire |
C13H6Br4Cl2O2 |
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
1,2-dibromo-3-chloro-4-[(3,4-dibromo-2-chlorophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H6Br4Cl2O2/c14-6-1-3-8(12(18)10(6)16)20-5-21-9-4-2-7(15)11(17)13(9)19/h1-4H,5H2 |
Clé InChI |
JNFFLDGCVIVTSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OCOC2=C(C(=C(C=C2)Br)Br)Cl)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)

![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)
![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
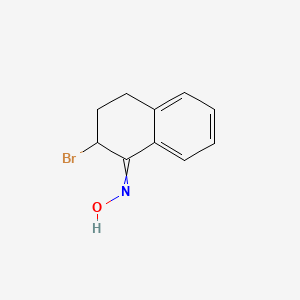
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
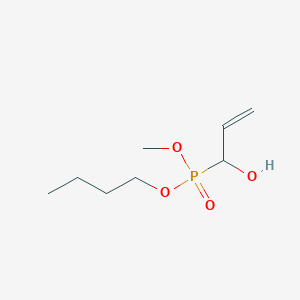
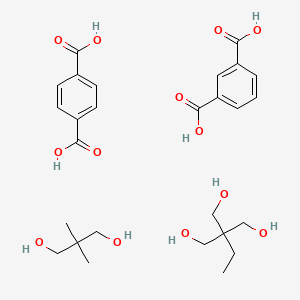
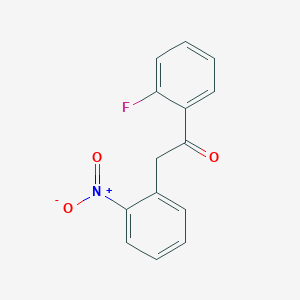
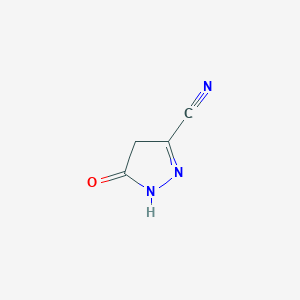
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
